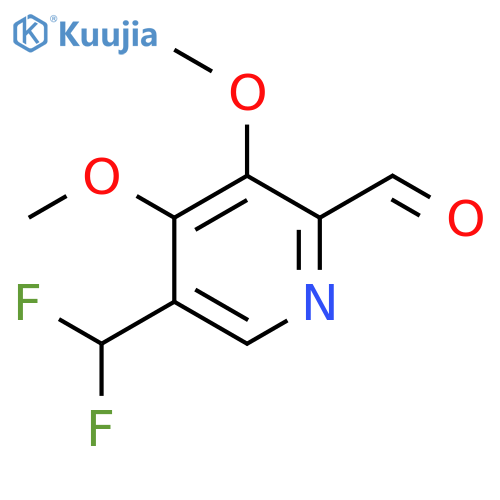Cas no 1805161-88-9 (5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde)
5-(ジフルオロメチル)-3,4-ジメトキシピリジン-2-カルボキシアルデヒドは、有機合成中間体として重要な化合物です。特に、医薬品や農薬の開発において、ピリジン骨格とアルデヒド基の反応性を活かした多様な誘導体合成が可能です。ジフルオロメチル基の導入により代謝安定性が向上し、3,4位のメトキシ基が電子供与性を示すため、求核反応や環化反応に適した特性を持ちます。高純度で供給可能なため、精密有機合成における再現性の高い反応が期待できます。

1805161-88-9 structure
商品名:5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde
CAS番号:1805161-88-9
MF:C9H9F2NO3
メガワット:217.169469594955
CID:4852069
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde
-
- インチ: 1S/C9H9F2NO3/c1-14-7-5(9(10)11)3-12-6(4-13)8(7)15-2/h3-4,9H,1-2H3
- InChIKey: KKHFHZKPXCRCQB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C=O)C(=C1OC)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 216
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029071244-500mg |
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde |
1805161-88-9 | 97% | 500mg |
$839.45 | 2022-04-01 | |
| Alichem | A029071244-250mg |
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde |
1805161-88-9 | 97% | 250mg |
$484.80 | 2022-04-01 | |
| Alichem | A029071244-1g |
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde |
1805161-88-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
1805161-88-9 (5-(Difluoromethyl)-3,4-dimethoxypyridine-2-carboxaldehyde) 関連製品
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
